Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate
CAS No.: 2306261-99-2
Cat. No.: VC4142594
Molecular Formula: C11H7BrF3NO2
Molecular Weight: 322.081
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2306261-99-2 |
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Molecular Formula | C11H7BrF3NO2 |
Molecular Weight | 322.081 |
IUPAC Name | methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate |
Standard InChI | InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3 |
Standard InChI Key | JICNHQHBKRDOLE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br |
Introduction
Chemical and Physical Properties
Structural Characteristics
The molecular formula of methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is C₁₁H₇BrF₃NO₂, with a molecular weight of 322.08 g/mol . Key structural features include:
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Bromine at position 4, enabling nucleophilic substitution reactions.
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Trifluoromethyl group at position 1, enhancing lipophilicity and metabolic stability.
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Methyl ester at position 6, facilitating hydrolysis to carboxylic acids for further derivatization .
Physicochemical Data
Property | Value | Source |
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Boiling Point | 320.6 ± 42.0 °C (predicted) | |
Density | 1.66 ± 0.1 g/cm³ | |
LogP | 3.20 (predicted) | |
Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |
The trifluoromethyl group contributes to the compound’s high thermal stability and low polarity, making it suitable for reactions in non-polar solvents .
Synthesis and Production
Synthetic Routes
Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is typically synthesized via multi-step protocols:
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Indole Core Formation: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions .
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Bromination: Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane .
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Trifluoromethylation: Introduction of the trifluoromethyl group via Ullmann coupling or radical reactions .
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Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., NaH) to install the methyl ester .
Example Procedure:
A solution of 4-bromo-1H-indole-6-carboxylic acid (1.0 g) in methanol (10 mL) is treated with thionyl chloride (2 eq) at 0°C. After stirring for 12 hours, the mixture is concentrated, yielding the methyl ester with >95% purity .
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .
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Process Intensification: Continuous-flow reactors to enhance bromination efficiency .
Biological Activity and Mechanisms
Antimicrobial Activity
The trifluoromethyl group enhances membrane permeability, enabling activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC = 8 μg/mL).
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Fungal pathogens: Candida albicans (MIC = 16 μg/mL).
Applications in Medicinal Chemistry
Drug Design
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Pharmacophore Optimization: The trifluoromethyl group improves bioavailability and target binding via hydrophobic interactions .
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Prodrug Development: The methyl ester serves as a hydrolyzable prodrug moiety, releasing active carboxylic acids in vivo .
Case Studies
Study | Target | Key Finding |
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HIV-1 Integrase Inhibition | Viral replication | Analog 17a reduced viral load by 90% in vitro . |
Anticancer Screening | Breast cancer | IC₅₀ = 12 μM against MCF-7 cells. |
Comparison with Analogous Compounds
The trifluoromethyl group in methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate confers superior pharmacokinetic properties compared to non-fluorinated analogs .
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